3-Methyl-6-nitro-1H-indazole
Overview
Description
3-Methyl-6-nitro-1H-indazole: is an important organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is particularly significant due to its applications in pharmaceutical and chemical research. It is used as an intermediate in the synthesis of various drugs and has been studied for its potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-6-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition prevents the production of nitric oxide, leading to changes in various physiological processes that depend on this molecule.
Biochemical Pathways
The inhibition of NOS enzymes affects several biochemical pathways. Nitric oxide is involved in vasodilation, immune response modulation, neurotransmission, and cell death regulation. Therefore, the inhibition of nitric oxide production can have widespread effects on these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in blood vessel dilation, immune response, neurotransmission, and cell survival . Additionally, it has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which 3-Methyl-6-nitro-1H-indazole belongs, have been reported to interact with various enzymes and proteins
Cellular Effects
Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitro-1H-indazole typically involves the nitration of 3-methylindazole. One common method includes the reaction of 3-methylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar nitration process but optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents depending on the desired substitution.
Major Products Formed:
Reduction: 3-Methyl-6-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-6-nitro-1H-indazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. It is also used in the development of kinase inhibitors for cancer therapy .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
6-Nitroindazole: Another nitro-substituted indazole with similar applications in pharmaceutical research.
3-Methylindazole: The parent compound without the nitro group, used as a precursor in the synthesis of 3-Methyl-6-nitro-1H-indazole.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and nitro groups allows for a range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448355 | |
Record name | 3-Methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6494-19-5 | |
Record name | 3-Methyl-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3-methyl-6-nitro-1H-indazole in current research?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of Pazopanib hydrochloride [, , ]. Pazopanib hydrochloride, commercially known as Votrient, is a tyrosine kinase inhibitor used in cancer treatment [].
Q2: What synthetic challenges have been addressed regarding the production of this compound?
A2: Researchers have successfully scaled up the synthesis of this compound to 200 g/batch, achieving a yield of 79.6% from the starting material, ethylaniline []. This involved optimizing various reaction parameters, including the amount of sulfuric acid used during nitration, acetic acid and sodium hydroxide concentrations during diazotization for ring closure, reaction temperature control, and reagent addition methods []. These optimizations ensured both the safety and efficiency of the large-scale synthesis process.
Q3: Beyond Pazopanib hydrochloride, are there other applications for this compound or its derivatives?
A3: While the provided research primarily focuses on the use of this compound in Pazopanib hydrochloride synthesis, one study explored its derivative, 2,3-diethyl-6-nitro-2H-indazole []. This derivative shows potential as a key intermediate for developing novel molecule-targeting angiogenesis inhibitors with anti-tumor activity [].
Q4: Are there any characterization details available for this compound?
A4: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its successful synthesis and characterization. Researchers employed techniques such as 1H NMR, MS, and IR to confirm the structure of Pazopanib hydrochloride, confirming the successful incorporation and transformation of the this compound intermediate []. Further investigation into the full research articles might offer more detailed characterization data for the compound itself.
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